
2-Picenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Picenecarboxylic acid typically involves the extraction from natural sources such as Tripterygium hypoglaucum and Tripterygium wilfordii. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of the natural sources and the efficiency of the extraction process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Picenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Picenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in compound screening libraries and metabolomics studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of nutraceuticals and natural products.
Mecanismo De Acción
The mechanism of action of 2-Picenecarboxylic acid involves its interaction with specific molecular targets and pathways. As a triterpenoid, it may exert its effects by modulating signaling pathways and interacting with enzymes involved in metabolic processes. detailed studies on its exact mechanism are still limited.
Comparación Con Compuestos Similares
2-Picenecarboxylic acid is unique due to its specific structure and biological activities. Similar compounds include:
- 6-Oxo-23-norpristimerol
- Wilforol A
- Triptotin F
- Populninic acid
- Pristimerin
- Celastrol
- Demethylzeylasteral
- Zeylasteral
- Zeylasterone
- Blepharotriol
- Triptocalline A
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Propiedades
Fórmula molecular |
C28H36O5 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)/t22-,24-,25-,26+,27-,28+/m1/s1 |
Clave InChI |
MEUCDRGPRSOAHE-BRUCSKOJSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C=C5C(=O)C=C4[C@]3(CC2)C)O)O)C)C)(C)C(=O)O |
SMILES canónico |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


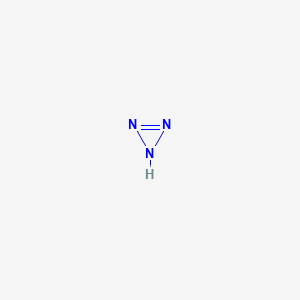
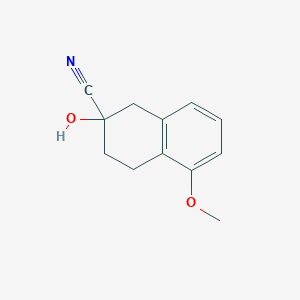
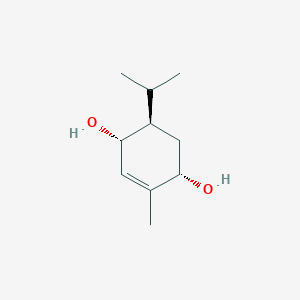
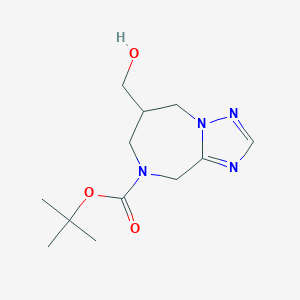
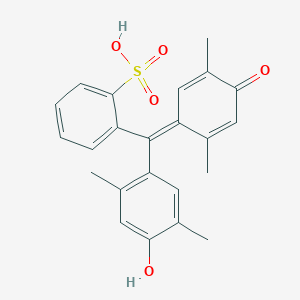

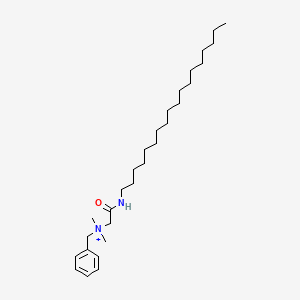
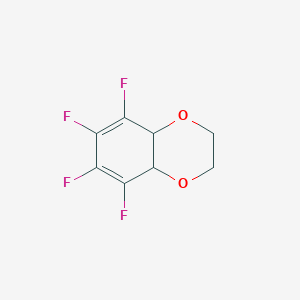

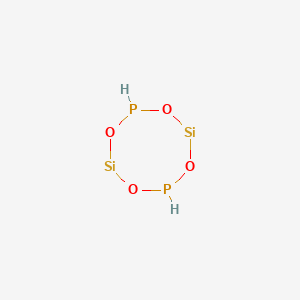



![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)
